molecular formula C10H10O5 B11824270 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester

Cat. No.: B11824270
M. Wt: 210.18 g/mol
InChI Key: WIUKXKVZNQTLMJ-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is a chemical compound that belongs to the class of benzodioxins This compound is characterized by a benzodioxin ring structure with a carboxylic acid group at the 5-position, a hydroxyl group at the 8-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. This reaction forms the 1,4-benzodioxin structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the 5-position through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Hydroxylation: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the benzodioxin ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2-carboxylic acid: Similar structure but lacks the hydroxyl and methyl ester groups.

    2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.

    1,4-Benzodioxane: Similar ring structure but lacks the carboxylic acid and hydroxyl groups.

Uniqueness

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is unique due to the presence of both the hydroxyl and methyl ester groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-hydroxy-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3,11H,4-5H2,1H3

InChI Key

WIUKXKVZNQTLMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)O)OCCO2

Origin of Product

United States

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